The Strategic Role of 5-Cyano-2-(difluoromethyl)nicotinic Acid in Advanced Molecular Design
The Strategic Role of 5-Cyano-2-(difluoromethyl)nicotinic Acid in Advanced Molecular Design
Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: 1513851-02-9)
Executive Summary & Structural Rationale
In the landscape of modern rational drug design, polyfunctionalized pyridines serve as foundational scaffolds. 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: 1513851-02-9) is a highly specialized, electron-deficient building block engineered for late-stage functionalization and targeted target-binding modulation.
As a Senior Application Scientist, I frequently utilize this scaffold to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The strategic placement of functional groups on this pyridine core is not accidental; it is a masterclass in bioisosterism and electronic tuning:
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The 2-Difluoromethyl (-CHF₂) Group: Unlike the highly lipophilic and metabolically inert trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor . The highly polarized C-H bond can interact with biological targets similarly to hydroxyl (-OH) or thiol (-SH) groups, but with vastly superior membrane permeability and metabolic stability . Furthermore, its proximity to the C3-carboxylic acid sterically locks the conformation of subsequent amide derivatives and lowers the pKa of the acid.
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The 5-Cyano (-CN) Group: Acting as a powerful electron-withdrawing group (EWG), the cyano moiety drastically reduces the electron density of the pyridine ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. It also serves as a versatile synthetic vector—capable of being reduced to a primary amine, hydrolyzed to an amide, or converted into a tetrazole bioisostere.
Physicochemical Profiling
| Property | Value | Structural Impact |
| CAS Number | 1513851-02-9 | Standardized registry identification. |
| Molecular Formula | C₈H₄F₂N₂O₂ | High F/N ratio enhances metabolic stability. |
| Molecular Weight | 198.13 g/mol | Low MW ensures high ligand efficiency (LE). |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Note: The -CHF₂ proton acts as a weak secondary donor. |
| Hydrogen Bond Acceptors | 5 | N (pyridine), N (cyano), O (acid x2), F (x2 weak). |
| Electronic Profile | Highly Electron-Deficient | Resistant to electrophilic aromatic substitution; prone to nucleophilic attack. |
Application in Targeted Therapeutics: HIF Prolyl Hydroxylase Inhibition
A primary application for substituted nicotinic acids is the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors . Drugs in this class, such as Vadadustat and Roxadustat, are utilized to treat anemia in chronic kidney disease (CKD) by stabilizing HIF-1α, thereby upregulating endogenous erythropoietin (EPO).
The nicotinic acid core of CAS 1513851-02-9 acts as a bidentate chelator for the Fe(II) ion in the active site of the PHD2 enzyme. The -CHF₂ group enhances the lipophilicity of the molecule to penetrate the deep hydrophobic pocket of the enzyme, while the -CN group prevents rapid clearance.
Mechanism of HIF-1α stabilization via PHD2 inhibition by nicotinic acid derivatives.
Experimental Methodologies: Amide Coupling Workflow
Because the pyridine ring of CAS 1513851-02-9 is heavily deactivated by the -CN and -CHF₂ groups, the C3-carboxylic acid exhibits a lower pKa and reduced nucleophilicity of the resulting carboxylate. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields.
Step-by-Step Protocol: Synthesis of 5-Cyano-2-(difluoromethyl)nicotinamides
1. Activation Phase (Causality: Preventing Degradation)
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Procedure: Dissolve 5-Cyano-2-(difluoromethyl)nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the mixture to 0 °C under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
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Scientific Rationale: Anhydrous DMF is critical; any moisture will rapidly hydrolyze the highly reactive OAt ester back to the starting material. Cooling to 0 °C minimizes the risk of decarboxylation—a known side reaction for highly electron-deficient heteroaromatic carboxylic acids. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
2. Amine Addition (Causality: Kinetic Control)
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Procedure: Stir at 0 °C for 15 minutes to ensure complete active ester formation. Slowly add the target primary or secondary amine (1.1 eq). Allow the reaction to gradually warm to room temperature (RT) and stir for 2–4 hours.
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Scientific Rationale: Adding the amine after pre-activation ensures that the amine does not form an unreactive salt with the carboxylic acid. Warming to RT provides the necessary kinetic energy to drive the sterically hindered coupling to completion.
3. In-Process Quality Control (QC)
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Procedure: Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.
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Scientific Rationale: This self-validating step ensures >95% consumption of the starting material (m/z 197.1 [M-H]⁻) before proceeding to workup, preventing difficult downstream separations.
4. Workup & Purification (Causality: Byproduct Elimination)
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Procedure: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
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Scientific Rationale: The NaHCO₃ wash effectively removes the acidic HOAt byproduct generated by HATU. The 1M HCl wash removes any unreacted aliphatic starting amines and residual DIPEA. The electron-deficient product amide will remain in the organic layer, as its basicity is too low to be protonated by 1M HCl.
Workflow for the HATU-mediated amide coupling of CAS 1513851-02-9.
Analytical Validation & Quality Control
To guarantee the structural integrity of CAS 1513851-02-9 before utilizing it in multi-step synthesis, the following analytical parameters must be validated. The presence of fluorine provides distinct NMR splitting patterns that act as an internal diagnostic tool.
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¹H NMR (400 MHz, DMSO-d₆):
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The most diagnostic signal is the difluoromethyl proton (-CHF₂) , which appears as a distinct triplet around δ 6.80 - 7.50 ppm due to geminal coupling with the two ¹⁹F nuclei (
Hz). -
The pyridine protons (C4 and C6) will appear as downfield singlets or doublets (depending on long-range coupling) between δ 8.50 - 9.20 ppm , pushed heavily downfield by the adjacent -CN and -COOH groups.
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¹⁹F NMR (376 MHz, DMSO-d₆):
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Expect a doublet around δ -115.0 ppm (
Hz), confirming the intact -CHF₂ group.
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¹³C NMR (100 MHz, DMSO-d₆):
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The cyano carbon (-CN) will resonate at approximately 115 ppm .
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The difluoromethyl carbon (-CHF₂) will appear as a characteristic triplet (
Hz) around 110-115 ppm .
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LC-MS (ESI):
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Due to the acidic nature of the C3-carboxylic acid, Negative Ion Mode (ESI-) is highly recommended. The compound will yield a distinct [M-H]⁻ pseudomolecular ion at m/z 197.1 .
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Conclusion
5-Cyano-2-(difluoromethyl)nicotinic acid is far more than a simple building block; it is a meticulously designed molecular tool. By leveraging the lipophilic hydrogen-bonding capacity of the difluoromethyl group and the metabolic shielding of the cyano group, medicinal chemists can utilize this scaffold to design next-generation therapeutics with optimized pharmacokinetic profiles and precise target engagement.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]
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Yeh, T. L., Leissing, T. M., Abbas, R., Oikonomidi, I., Munoz-Felix, J. M., & Schofield, C. J. (2017). HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668.[Link]
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Lin, Q., & Shen, Q. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8414-8454.[Link]
